Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Overview
Description
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is an organic compound with the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of an amino group, an isopropoxy group, and a methoxy group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a reactant in the preparation and structure-activity relationship of anilinocyanoquinolines & anilinoquinazolines as inhibitors of Src tyrosine kinase . Src tyrosine kinase is a non-receptor protein tyrosine kinase involved in signal transduction pathways and is implicated in cancer progression.
Mode of Action
It is known to interact with src tyrosine kinase, potentially inhibiting its activity . This inhibition could lead to a decrease in signal transduction, thereby affecting cellular processes such as cell division and migration.
Biochemical Pathways
The compound’s interaction with Src tyrosine kinase suggests that it may affect various biochemical pathways. Src tyrosine kinase is involved in many cellular processes, including cell division, migration, and survival. Therefore, inhibition of this kinase could potentially disrupt these processes .
Pharmacokinetics
Its molecular formula is c12h17no4, and it has an average mass of 239268 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.
Result of Action
The result of this compound’s action is likely to be a decrease in the activity of Src tyrosine kinase . This could lead to changes in cellular processes such as cell division and migration, potentially affecting the progression of diseases such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate typically involves the esterification of 2-amino-4-isopropoxy-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-4-isopropoxybenzoate
- Methyl 2-amino-5-methoxybenzoate
Uniqueness
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
methyl 2-amino-5-methoxy-4-propan-2-yloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-11-6-9(13)8(12(14)16-4)5-10(11)15-3/h5-7H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYREQYBSSODKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475883 | |
Record name | methyl 2-amino-4-isopropoxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50413-53-1 | |
Record name | methyl 2-amino-4-isopropoxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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